molecular formula C17H18ClNO B291501 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide

2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide

Cat. No. B291501
M. Wt: 287.8 g/mol
InChI Key: NZSSZZSSKIZLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide, also known as CIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the acetamide family and is commonly used in the synthesis of various pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of cyclooxygenase enzymes, which are involved in the production of prostaglandins. Prostaglandins are responsible for causing pain and inflammation, and by inhibiting their production, 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide can reduce these symptoms.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide has been shown to have anti-inflammatory and analgesic effects in various animal models. It has also been shown to have anti-tumor effects in certain types of cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide in lab experiments is its high purity, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other compounds used in scientific research.

Future Directions

There are many potential future directions for the use of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide in scientific research. One area of interest is the development of new drugs for the treatment of pain and inflammation. Another area of interest is the potential use of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide in the treatment of cancer and Alzheimer's disease. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide.

Synthesis Methods

The synthesis of 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide involves the reaction of 4-chloroacetophenone with 4-isopropylaniline in the presence of a base such as sodium hydroxide. The resulting product is then purified using various techniques such as recrystallization and column chromatography. The purity of the final product is crucial for its use in scientific research.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide has been used in various scientific research studies due to its potential as a pharmaceutical intermediate. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. 2-(4-chlorophenyl)-N-(4-isopropylphenyl)acetamide has also been studied for its potential as a treatment for cancer and Alzheimer's disease.

properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C17H18ClNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20)

InChI Key

NZSSZZSSKIZLOM-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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